molecular formula C13H22N6O B1618437 s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- CAS No. 21868-45-1

s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-

Cat. No.: B1618437
CAS No.: 21868-45-1
M. Wt: 278.35 g/mol
InChI Key: UAZRTNMPXMGZBT-UHFFFAOYSA-N
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Description

The compound 2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine features an s-triazine core substituted with three distinct functional groups:

  • 4-(morpholinomethyl): A morpholine ring connected via a methylene linker, improving solubility due to morpholine’s oxygen atom.

This structural combination is hypothesized to confer balanced solubility and bioactivity, making it a candidate for anticancer applications, as suggested by analogous triazine derivatives in the literature .

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O/c14-12-15-11(10-18-6-8-20-9-7-18)16-13(17-12)19-4-2-1-3-5-19/h1-10H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZRTNMPXMGZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176270
Record name s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21868-45-1
Record name s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of 2-Amino-4-morpholino-6-(2'-pyridyl-bromomethyl)-1,3,5-triazine

  • Reactants : 2-Amino-4-morpholino-6-(2'-pyridylmethyl)-1,3,5-triazine and bromine in chloroform.
  • Conditions : Reaction at 0°C for 30 minutes.
  • Yield : 68% after recrystallization from ethanol.

Step 2: Substitution with Piperidine

  • Reactants : The bromomethyl intermediate (5.0 g) and piperidine (2.5 g) in ethanol.
  • Conditions : Reflux for 5 hours.
  • Workup : Alkalinization with sodium carbonate, chloroform extraction, and recrystallization from ethanol.
  • Yield : 53% (2.7 g).
Parameter Value/Description
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 5 hours
Key Intermediate Bromomethyl-triazine derivative
Final Product Purity Confirmed via elemental analysis

Generalized Nucleophilic Substitution Strategy

A broader methodology, applicable to analogous s-triazine derivatives, involves sequential substitutions on dichlorotriazine precursors:

Step 1: Synthesis of Dichlorotriazine Intermediate

  • Reactants : Cyanuric chloride and amines (e.g., morpholine, piperidine).
  • Conditions : Controlled temperatures (0°C to 70°C) to prevent over-substitution.

Step 2: Functionalization with Morpholinomethyl Group

  • Reactants : Chloromethyl-substituted triazine and morpholine.
  • Conditions : Solvent (ethanol, methanol, or dioxane), reflux, and catalytic acid/base.
Position on Triazine Nucleophile Solvent Temperature Yield Range
4-Chloromethyl Morpholine Ethanol 50–70°C 50–75%
6-Piperidino Pre-functionalized DMF RT–70°C 60–82%

Industrial-Scale Production

For larger batches, the process is optimized for cost and efficiency:

Critical Reaction Parameters

Key factors influencing yield and selectivity:

  • Temperature Control : Lower temperatures (0–5°C) prevent side reactions during bromination.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines.
  • Stoichiometry : Excess amine (1.5–2 eq) ensures complete substitution.

Analytical Validation

Post-synthesis characterization includes:

  • Elemental Analysis : Matches calculated values for C, H, N (e.g., C: 57.12%, H: 6.64%, N: 27.56%).
  • Spectroscopy :
    • ¹H NMR : Peaks for morpholinomethyl (δ 3.2–3.5 ppm) and piperidino (δ 1.4–1.6 ppm).
    • FT-IR : N-H stretch at 3400 cm⁻¹ confirms amino groups.

Comparative Analysis of Methods

Method Advantages Limitations
Bromomethyl Intermediate High selectivity, scalable Requires hazardous bromine
Dichlorotriazine Route Cost-effective, versatile Multi-step purification needed

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes selective displacement reactions due to the electron-withdrawing effects of nitrogen atoms. Key substitution patterns include:

Reaction with alkyl halides
The amino group at position 2 participates in alkylation reactions. For example:

text
2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine + R-X → 2-alkylamino-4-(morpholinomethyl)-6-piperidino-s-triazine + HX

Conditions : Ethanol reflux, 5–8 hours.

Bromination at methylene bridges
The morpholinomethyl group undergoes bromination under controlled conditions :

text
2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine + Br₂ → 2-amino-4-(bromomorpholinomethyl)-6-piperidino-s-triazine

Key Data :

ParameterValue
SolventChloroform
Temperature0–5°C
Yield68%
Product Melting Point155–156°C (decomposition)

Amine Displacement Reactions

The piperidino group at position 6 can be replaced by other amines via nucleophilic substitution:

General Reaction :

text
2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine + Amine → 2-amino-4-(morpholinomethyl)-6-(substituted amine)-s-triazine + Piperidine

Example with Morpholine :

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time5 hours
Yield53%
Product Melting Point178–180°C

Oxidation of Methylene Groups

The morpholinomethyl substituent is susceptible to oxidation:

text
2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine + KMnO₄ → 2-amino-4-(morpholinocarboxyl)-6-piperidino-s-triazine

Conditions : Aqueous acidic medium, room temperature.

Reduction of Amino Groups

Catalytic hydrogenation reduces the amino group:

text
2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine + H₂ → 2-alkyl-4-(morpholinomethyl)-6-piperidino-s-triazine

Catalyst : Pd/C (5% w/w), H₂ pressure: 1–3 atm.

Salt Formation

The amino group forms stable salts with acids:
Example with Sulfuric Acid :

text
2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine + H₂SO₄ → Sulfate salt

Key Data :

ParameterValue
SolventEthanol
RecrystallizationEthanol
Decomposition Point217–219°C

Comparative Reactivity Table

Reaction TypePosition ModifiedReagents/ConditionsYield Range
AlkylationC2 (Amino)Alkyl halides, ethanol reflux50–70%
BrominationC4 (Morpholinomethyl)Br₂, chloroform, 0–5°C60–68%
Amine DisplacementC6 (Piperidino)Amines, ethanol reflux45–55%
OxidationC4 (Morpholinomethyl)KMnO₄, H⁺, RT30–50%

Mechanistic Insights

  • Nucleophilic Substitution : The triazine ring’s electron-deficient nature facilitates SNAr (nucleophilic aromatic substitution) at positions activated by adjacent nitrogen atoms .

  • Steric Effects : Bulky substituents (e.g., piperidino) reduce reactivity at position 6 compared to position 4 .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance reaction rates but are less commonly used due to compatibility issues with morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
s-Triazine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with specific substituents on the s-triazine core exhibit significant anti-proliferative activity against various cancer cell lines. For example, derivatives containing piperidino and morpholino groups have shown growth inhibition in human breast carcinoma (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the sub-micromolar range .

Mechanisms of Action
The anticancer effects of s-triazine derivatives are often attributed to their ability to inhibit topoisomerases, which are critical enzymes involved in DNA replication and repair. Inhibiting these enzymes can lead to cancer cell death . Additionally, the presence of electron-withdrawing groups on the triazine ring enhances biological activity, making these compounds valuable candidates for further development .

Antidiabetic Properties

s-Triazine derivatives have also been investigated for their potential as antidiabetic agents. Compounds containing morpholine and piperidine moieties have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making these compounds promising for the treatment of type 2 diabetes .

Case Studies

  • A study highlighted a series of morpholine-substituted s-triazine derivatives that exhibited significant α-glucosidase inhibitory activity, suggesting their potential use in managing diabetes .
  • Another research effort focused on hybrid structures containing s-triazine and morpholine fragments, which showed selective inhibition of dipeptidyl peptidase-4 (DPP-4), a target for glucose-lowering therapies .

Antimicrobial Activity

The antimicrobial properties of s-triazine derivatives have also been explored. These compounds have shown effectiveness against various bacterial strains due to their ability to interact with biological macromolecules. The structural diversity provided by the morpholine and piperidine groups enhances their solubility and bioactivity, making them suitable candidates for further investigation as antimicrobial agents.

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interact with cellular signaling pathways to exert anticancer effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related s-triazine derivatives:

Compound (Positional Substituents) 2-Position 4-Position 6-Position Key Features Biological Activity (IC₅₀) Reference
Target Compound Amino Morpholinomethyl Piperidino Balanced solubility/bioactivity Not reported -
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-2-amine Amino 4-Methylpiperidino 4-Fluorophenyl Aryl group enhances steric bulk Antileukemic activity
4-Hydrazinyl-N-phenyl-6-piperidino-2-amine Hydrazinyl Phenyl Piperidino Hydrazine linker for conjugation Not reported
4b (Schiff base derivative) Benzylamino Piperidino Benzylidene residue Chlorine atom boosts anti-proliferative IC₅₀: 3.29–3.64 µM
Bis(morpholino-triazine) derivatives Urea Dimorpholino Urea-linked aryl PI3K-Akt pathway inhibition Not reported

Key Observations :

  • Substituent Position: The target’s 4-(morpholinomethyl) group distinguishes it from analogs with direct morpholino or piperidino substitutions at the 4-position (e.g., ). The methylene linker may increase conformational flexibility compared to rigid aryl groups.
  • Bioactivity: Piperidine-containing derivatives (e.g., ) exhibit sub-micromolar IC₅₀ values in anti-proliferative assays, suggesting the target compound’s 6-piperidino group could enhance potency. Morpholine’s oxygen atom may improve solubility over purely lipophilic analogs.
  • Mechanistic Insights: Bis(morpholino-triazine) derivatives target the PI3K-Akt pathway , implying the target compound’s morpholine and piperidine groups may similarly modulate kinase signaling.
Physicochemical Properties
  • LogP and Solubility: Morpholine’s oxygen atom reduces logP (increasing hydrophilicity) compared to piperidine-only analogs. For example, bis(morpholino) derivatives exhibit higher aqueous solubility than 6-aryl-substituted triazines .
  • Synthetic Complexity: Introducing morpholinomethyl requires additional steps (e.g., bromomethyl intermediates + morpholine substitution) compared to direct substitutions seen in .

Biological Activity

s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine core with various substituents that enhance its biological activity. Its molecular formula is C13H22N6OC_{13}H_{22}N_{6}O with a molecular weight of approximately 262.35 g/mol. The presence of morpholine and piperidine groups contributes to its pharmacological profile, making it a subject of ongoing research in medicinal chemistry.

The biological activity of s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thus exhibiting antimicrobial properties .
  • Anticancer Activity : Research indicates that s-Triazine derivatives can selectively target cancer cells while minimizing toxicity to normal cells. The compound has demonstrated the ability to induce apoptosis in cancer cells by inhibiting key enzymes involved in tumorigenesis .

Biological Activities

The following table summarizes the key biological activities associated with s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-:

Activity Description Reference
AntimicrobialInhibits DNA gyrase, leading to bacterial growth inhibition.
AnticancerInduces apoptosis in cancer cells; inhibits enzymes related to tumor growth.
AntidiabeticPotential activity against α-glucosidases, suggesting a role in diabetes management.
Enzyme InhibitionInteracts with various enzymes, affecting cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study reported that derivatives of s-Triazine exhibited significant cytotoxicity against various cancer cell lines including leukemia (GI50 = 1.96 µM) and breast cancer (GI50 = 2.04 µM). These findings highlight the potential of s-Triazine as a lead compound for developing novel anticancer therapies .
  • Antimicrobial Activity : In vitro assays demonstrated that s-Triazine derivatives possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
  • Diabetes Management : Research into morpholine and piperidine derivatives has shown promising results as antidiabetic agents, with compounds exhibiting IC50 values significantly lower than standard treatments like acarbose .

Q & A

Q. How can the synthesis of 2-amino-4-(morpholinomethyl)-6-piperidino-s-triazine be optimized for high purity and yield?

Methodological Answer: Synthesis optimization typically involves nucleophilic substitution reactions on the triazine core. For example:

  • Use a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C to facilitate substitution at the 4-position with morpholinomethyl groups, followed by piperidino substitution at the 6-position .
  • Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: CHCl₃/MeOH) or recrystallization (e.g., ethanol/water mixtures) improves purity.
  • Yield optimization may require stoichiometric control of reagents (e.g., excess piperidine for complete substitution) and inert atmospheres to prevent oxidation .

Q. What analytical techniques are critical for confirming the structural integrity of this triazine derivative?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substitution patterns. For instance, morpholinomethyl protons resonate at δ 3.5–3.7 ppm (methylene groups), while piperidino protons appear as multiplet signals at δ 1.4–2.6 ppm .
  • Elemental Analysis : Confirm C, H, N composition with ≤0.4% deviation from theoretical values.
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]+^+ at m/z 336.2) .

Q. How does the aqueous solubility of this compound compare to structurally similar triazines?

Methodological Answer:

  • Literature Comparison : According to Handbook of Aqueous Solubility Data, morpholino- and piperidino-substituted triazines (e.g., 2,4-bis(dimethylamino)-6-piperidino-s-triazine) exhibit solubility <10 mg/L due to high hydrophobicity .
  • Experimental Determination : Use the shake-flask method with HPLC quantification. Adjust pH (e.g., 7.4 for physiological relevance) and measure solubility in buffered solutions .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to predict the bioactivity of this triazine derivative against cancer cell lines?

Methodological Answer:

  • Data Collection : Assay IC₅₀ values for structurally analogous triazines (e.g., 6-aryl-4-piperidino-triazines) against leukemia cells (e.g., K562) .
  • Descriptor Selection : Use steric (e.g., molar volume), electronic (e.g., Hammett σ), and hydrophobic (ClogP) parameters.
  • Model Validation : Apply partial least squares (PLS) regression with cross-validation (Q² >0.5) and external test sets. Morpholinomethyl groups may enhance activity via hydrogen bonding with kinase targets .

Q. What strategies resolve contradictory data in antimicrobial activity across different microbial strains?

Methodological Answer:

  • Comparative MIC Assays : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains under standardized CLSI protocols .
  • Mechanistic Studies : Use molecular docking to assess binding affinity to microbial enzymes (e.g., dihydrofolate reductase). Piperidino groups may hinder penetration in Gram-negative bacteria due to LPS barriers .
  • Synergistic Screening : Combine with β-lactam antibiotics to evaluate potentiation effects .

Q. How can AI-driven models predict the ecotoxicity of this compound for environmental risk assessment?

Methodological Answer:

  • Dataset Curation : Include acute algae toxicity (AAT) data for 21 s-triazines with descriptors like Crippen LogP and McGowan Volume .
  • ANN Modeling : Train a neural network (hidden layers: 5–10 neurons) using backpropagation. Validate with R² >0.85 on external data.
  • Sensitivity Analysis : Identify key toxicity drivers (e.g., LogP >3 correlates with bioaccumulation) .

Experimental Design & Data Analysis

Q. How to design a stability study under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic (0.1 M HCl, 40°C) and basic (0.1 M NaOH, 40°C) conditions for 24 hours.
    • Oxidative stress (3% H₂O₂, 25°C) and photolysis (ICH Q1B guidelines).
  • Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolyzed triazine rings) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in cytotoxicity assays?

Methodological Answer:

  • Nonlinear Regression : Fit sigmoidal curves (four-parameter logistic model) to IC₅₀ data using software like GraphPad Prism.
  • ANOVA with Tukey’s post-hoc test : Compare triazine derivatives across multiple cell lines (e.g., p<0.05 for significance) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-
Reactant of Route 2
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s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-

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